molecular formula C8H9NO B044806 1,5,6,7-Tetrahydro-4H-indol-4-one CAS No. 13754-86-4

1,5,6,7-Tetrahydro-4H-indol-4-one

Cat. No.: B044806
CAS No.: 13754-86-4
M. Wt: 135.16 g/mol
InChI Key: KASJZXHXXNEULX-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydro-4H-indol-4-one is a versatile organic compound with the molecular formula C8H9NO. It is also known as 4,5,6,7-tetrahydro-4-oxoindole. This compound is a significant structural motif in medicinal chemistry, often used as an indole mimetic containing a substantial amount of sp3-hybridized carbon atoms. The nonplanar structure of the cyclohexene moiety in this indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

Mechanism of Action

Target of Action

1,5,6,7-Tetrahydro-4H-indol-4-one, also known as 6,7-dihydro-1H-indol-4(5H)-one, is a significant structure motif in medicinal chemistry . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes . It is known to interact with various targets, including GABA receptors , SIRT2 sirtuins , and enzymes involved in platelet aggregation .

Mode of Action

The compound’s interaction with its targets leads to various physiological effects. For instance, when it binds to GABA receptors, it acts as an agonist , enhancing the receptor’s function . When interacting with SIRT2 sirtuins, it acts as a selective inhibitor , reducing the activity of these enzymes

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, its agonistic action on GABA receptors can influence the GABAergic neurotransmission pathway , leading to changes in neuronal excitability . Its inhibitory action on SIRT2 sirtuins can affect the deacetylation pathways regulated by these enzymes .

Pharmacokinetics

The compound’s nonplanar structure and significant amount of sp3-hybridized carbon atoms suggest that it may have goodsolubility , which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, its agonistic action on GABA receptors can lead to hyperpolarization of neurons , reducing their excitability . Its inhibitory action on SIRT2 sirtuins can lead to increased acetylation of certain proteins , affecting their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6,7-Tetrahydro-4H-indol-4-one can be synthesized through various methods, including:

Industrial Production Methods

Industrial production methods for this compound typically involve the optimization of reaction conditions, such as the choice of solvents and the sequence of reagent introduction. The classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage are often employed .

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Halogenating Agents: Such as iodine or bromine.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex pharmaceutical compounds .

Scientific Research Applications

1,5,6,7-Tetrahydro-4H-indol-4-one has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,6,7-Tetrahydro-4H-indol-4-one is unique due to its nonplanar cyclohexene moiety, which enhances its binding affinity to enzyme active sites and increases its solubility. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

1,5,6,7-tetrahydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASJZXHXXNEULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299633
Record name 1,5,6,7-Tetrahydro-4H-indol-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13754-86-4
Record name 1,5,6,7-Tetrahydro-4H-indol-4-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydro-4H-indol-4-one
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Record name 13754-86-4
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Record name 1,5,6,7-Tetrahydro-4H-indol-4-one
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Synthesis routes and methods I

Procedure details

To a mixture of 3 ml of ethanol and 7 ml of 29% aqueous ammonia was added 1.0 g of 4-oxo-4,5,6,7-tetrahydrobenzofuran, and then the mixture was subjected to reaction in a sealed tube at 150° C. for 12 hours. After completing the reaction, the reaction mixture was concentrated. The resulting residue was applied to a column of silica gel and eluted with a mixed solvent of acetone and ethyl acetate to give 950 mg (yield: 96%) of 4-oxo-4,5,6,7-tetrahydroindole being a light yellowish crystal.
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Synthesis routes and methods II

Procedure details

96.5 mg of 2-ethoxy-4-oxo-2,3,4,5,6,7-hexahydrocoumarone and 1.5 ml of 28% aqueous ammonia were admixed in a glass tube which was sealed and heated at 100° C. for 14 hours. The reaction mixture was treated in the same manner as Example 11 to give 38.4 mg of 4-oxo-4,5,6,7-tetrahydroindole (yield 54%).
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Synthesis routes and methods III

Procedure details

The reactions of Examples 1 and 3 were respectively repeated and the reaction products were admixed in a molar (1)/(2) ratio of 87.6:12.4. Then, 1014 mg of this mixture of 2-ethoxy-4-oxo-2,3,4,5,6,7-hexahydrocoumarone and 2-(2',2'-diethoxyethyl)-1,3-cyclohexanedione, 1.7 ml of liquid ammonia and 5.5 ml of methanol were admixed in a glass tube which was sealed and heated at 100° C. for 1 hour and, then, at 150° C. for 16 hours. The above procedure provided 357.6 mg of 4-oxo-4,5,6,7-tetrahydroindole (yield 49%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,5,6,7-Tetrahydro-4H-indol-4-one?

A1: The molecular formula is C8H9NO, and its molecular weight is 135.16 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: Various spectroscopic techniques can be employed, including:

    Q3: What are some synthetic routes to 1,5,6,7-Tetrahydro-4H-indol-4-ones?

    A3: Several synthetic approaches have been explored, including:

    • Staudinger-Aza-Wittig reaction: This method utilizes 1,3-dicarbonyl compounds and 2-azido-1,1-diethoxyethane. [, ]
    • Bicyclization of isocyanides: Alkenoyl bis(ketene dithioacetals) react with tosylmethyl isocyanide to yield these compounds. [, ]
    • Reactions with α-bromo ketones and α,β-unsaturated ketones: N-[(3-oxo-2-cyclohexenyl)imino]triphenylphosphorane reacts with these ketones to afford substituted 1,5,6,7-tetrahydro-4H-indol-4-ones. []
    • Multicomponent reactions: One-pot reactions involving arylglyoxals, 1,3-cyclohexanedione, and ammonium acetate in water have been reported. [, ]

    Q4: How does the reactivity of 1,5,6,7-tetrahydro-4H-indol-4-ones differ from that of tetrahydro-4H-indazol-4-ones?

    A4: While both compounds share structural similarities, 1,5,6,7-tetrahydro-4H-indol-4-ones exhibit distinct reactivity in Beckmann and Schmidt rearrangements. The oximes of 1,5,6,7-tetrahydro-4H-indol-4-ones undergo these rearrangements with different migratory aptitudes compared to their indazole counterparts, resulting in isomeric lactams. []

    Q5: Can 1,5,6,7-tetrahydro-4H-indol-4-ones be halogenated?

    A5: Yes, direct α-iodination of this compound has been achieved using elemental iodine in the presence of SelectfluorF-TEDA-BF4. [, ]

    Q6: Does this compound exhibit polymorphism?

    A6: Yes, several derivatives of this compound have been found to exist in different polymorphic forms. These polymorphs often arise from variations in crystallization conditions and involve subtle differences in intermolecular interactions, such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and F⋯F interactions. [, ]

    Q7: What are the potential biological applications of this compound derivatives?

    A7: Derivatives of this compound have shown promise as:

    • Aurora A kinase inhibitors: These enzymes play a crucial role in cell division, making them attractive targets for anticancer drugs. []
    • 5-HT1A receptor agonists: These receptors are involved in mood regulation, and agonists have potential applications in treating anxiety and depression. []

    Q8: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

    A8: Yes, 3D-QSAR studies, including CoMFA and CoMSIA, have been employed to understand the structural features essential for the activity of this compound derivatives as Aurora A kinase inhibitors. These studies help to identify key pharmacophoric elements and guide the design of novel inhibitors. []

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